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Compound of Interest

Compound Name: 3-Bromo-5-nitropyridine

Cat. No.: B095591

3-Bromo-5-nitropyridine is a highly functionalized heterocyclic compound of significant
interest to the scientific community, particularly those in pharmaceutical and agrochemical
research. Its structure, featuring a pyridine core substituted with both an electron-withdrawing
nitro group and a versatile bromine atom, makes it a powerful and strategic building block in
organic synthesis.[1][2] The pyridine scaffold itself is a privileged structure in medicinal
chemistry, frequently appearing in a wide range of pharmaceutical drugs.[2] The specific
arrangement of the bromo and nitro substituents on this core imparts a unique reactivity profile,
enabling chemists to employ it in a variety of critical transformations, including nucleophilic
aromatic substitutions and palladium-catalyzed cross-coupling reactions, to construct complex
molecular architectures.[3][4][5] This guide serves as a technical resource for researchers,
scientists, and drug development professionals, offering insights into its properties, key
reactions, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental
to its effective application in the laboratory. The key characteristics of 3-Bromo-5-nitropyridine
are summarized below.
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Property Value Source(s)
CAS Number 15862-30-3 [61[7108][9][10][11]
Molecular Formula CsH3BrN20:2 [71[8]1[9]1[10]
Molecular Weight 202.99 g/mol [71081[11]
IUPAC Name 3-bromo-5-nitropyridine [8][10][11]
Appearance Solid [7]

Melting Point 111-115°C [7]

Boiling Point 251.6°C at 760 mmHg [11]
Density 1.833 g/cm3 [11]
SMILES C1=C(C=NC=C1Br)[O-] [8][11]
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Core Reactivity and Synthetic Applications

The utility of 3-Bromo-5-nitropyridine stems from the distinct reactivity of its functional groups.

The electron-deficient nature of the pyridine ring, amplified by the powerful electron-

withdrawing nitro group, activates the ring for certain transformations, while the carbon-bromine

bond provides a handle for others.

Nucleophilic Aromatic Substitution (SNATr)

Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing

groups, such as a nitro group, can render them sufficiently electrophilic to undergo nucleophilic

aromatic substitution (SNAr).[12][13] In this reaction, a nucleophile attacks the aromatic ring,

displacing a leaving group—in this case, the bromide ion. The reaction proceeds through a

resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14] This

pathway is fundamental for introducing a wide variety of nucleophilic side chains (amines,

alkoxides, thiolates) onto the pyridine core.[4]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
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This protocol describes a general procedure for the reaction of 3-Bromo-5-nitropyridine with a
primary or secondary amine.

» Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen
or Argon), dissolve 3-Bromo-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as
DMSO or DMF.

o Addition of Amine: Add the desired amine (1.1-1.5 eq) to the solution.

» Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or
diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HBr generated during the reaction.

e Reaction Conditions: Heat the reaction mixture to 80-120°C. The optimal temperature
depends on the nucleophilicity of the amine.

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

e Work-up: Upon completion, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can then be
purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the
formation of carbon-carbon bonds.[15] It is a powerful palladium-catalyzed cross-coupling
reaction between an organoboron compound (like a boronic acid) and an organic halide.[16]
[17] The C-Br bond in 3-Bromo-5-nitropyridine makes it an excellent substrate for this
transformation, allowing for the synthesis of a vast array of biaryl and hetero-biaryl structures,
which are common motifs in medicinally active compounds.[15][18]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general method for coupling 3-Bromo-5-nitropyridine with an
arylboronic acid.[15][19]

o Reagent Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial), add
3-Bromo-5-nitropyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as
potassium carbonate (K2COs) or potassium phosphate (KsPOa4) (2.0-3.0 eq).

» Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq) or a pre-
catalyst/ligand system (e.g., Pdz(dba)s with a ligand like XPhos).[18]

 Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) at
least three times.
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e Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an
organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.[15]

o Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-
110°C) or under microwave irradiation (e.g., 120-150°C for 10-30 minutes).[1][15][18]

e Monitoring: Monitor the reaction's progress via TLC or LC-MS.

o Work-up: After completion, cool the mixture to room temperature. Dilute with an organic
solvent like ethyl acetate and wash sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa4, filter, and concentrate under
reduced pressure. Purify the residue via flash column chromatography to isolate the desired
biaryl product.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine
(-NH2).[3][4] This transformation is of paramount importance in medicinal chemistry as it
unmasks a nucleophilic site, allowing for a host of subsequent derivatizations such as amide
bond formation, sulfonylation, or reductive amination. The resulting 3-bromo-5-aminopyridine is
itself a valuable synthetic intermediate.

This is a classic and reliable method for nitro group reduction.[20]

Reagent Setup: In a round-bottom flask, suspend 3-Bromo-5-nitropyridine (1.0 eq) and
iron powder (Fe, 3.0-5.0 eq) in a solvent mixture, such as ethanol/water or acetic acid.

 Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCI) or a
stoichiometric amount of ammonium chloride (NH4Cl) to activate the iron.

e Reaction Conditions: Heat the mixture to reflux (typically 70-100°C) and stir vigorously.

e Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of
the nitro compound is often a good visual indicator of progress.

o Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of
Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.
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» Basification & Extraction: Neutralize the filtrate with a base (e.g., saturated sodium
bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate
to yield the crude 3-bromo-5-aminopyridine, which can be further purified if necessary.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that 3-Bromo-5-nitropyridine
must be handled by technically-qualified persons with appropriate safety precautions.[7] It is a
hazardous substance and requires careful management.

o GHS Hazard Classification: Aggregated data indicates this compound is classified as acutely
toxic and can cause serious eye damage.[3]

o Pictograms:
= Skull and Crossbones (Fatal or toxic)
» Corrosion (Causes severe skin burns and eye damage)

o Signal Word:Danger

o Hazard Statements:
= H301: Toxic if swallowed.[8]
» H318: Causes serious eye damage.[8]

e Precautionary Measures (P-Statements):

o Prevention:
= P264: Wash hands and any exposed skin thoroughly after handling.[21][22]
» P280: Wear protective gloves, protective clothing, and eye/face protection.[21]

o Response:
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= P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

= P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[21][22]

o Storage:
» Store locked up in a cool, dry, and well-ventilated place.[7][21][22]
o Disposal:

» P501: Dispose of contents/container to an approved waste disposal plant in accordance
with local, regional, and national regulations.[21]

» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166
(EVU) or NIOSH (US) standards.[22]

o Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to
prevent skin exposure.[22]

o Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved
respirator if exposure limits are exceeded or if irritation is experienced.[22]

References
o Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic

e 3-BROMO-5-NITROPYRIDINE | 15862-30-3. ChemicalBook.

e 15862-30-3 3-Bromo-5-nitropyridine. AKSci.

e 3-Bromo-5-nitropyridine | C5SH3BrN202 | CID 2762898. PubChem - NIH.
e 3-Bromo-5-nitropyridine AldrichCPR. Sigma-Aldrich.

e 3-Bromo-5-nitropyridine | CAS 15862-30-3. Santa Cruz Biotechnology.

e 3-BROMO-5-NITROPYRIDINE | CAS 15862-30-3.

o CAS 15862-30-3 3-Bromo-5-nitropyridine. BOC Sciences.

o The Chemical Reactivity of 3-Bromo-2-fluoro-5-nitropyridine in Synthesis. Georganics.
e 3-Bromo-5-nitro-2-pyridinamine SDS, 15862-31-4 Safety D

e SAFETY D

o 2,3-diaminopyridine. Organic Syntheses Procedure.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.echemi.com/sds/2-amino-3-bromo-5-nitropyridine-pd180521144967.html
https://www.fishersci.com/store/msds?partNumber=AC379570250&countryCode=US&language=en
https://aksci.com/item_detail.php?cat=W3442
https://www.echemi.com/sds/2-amino-3-bromo-5-nitropyridine-pd180521144967.html
https://www.fishersci.com/store/msds?partNumber=AC379570250&countryCode=US&language=en
https://www.echemi.com/sds/2-amino-3-bromo-5-nitropyridine-pd180521144967.html
https://www.fishersci.com/store/msds?partNumber=AC379570250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC379570250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC379570250&countryCode=US&language=en
https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

o Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-
bromopyridine. Benchchem.

» Nucleophilic arom

o Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. Charkit.

e Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic

» Afacile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave
irradi

e Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set
Up. YouTube.

e Suzuki-Miyaura Coupling. Chemistry LibreTexts.

e 3-Bromo-5-nitropyridine | 15862-30-3. Benchchem.

e 16.

 Efficient microwave-assisted Suzuki—Miyaura cross-coupling reaction of 3-bromo
pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

e Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

o How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using
Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

e 2. benchchem.com [benchchem.com]

e 3. innospk.com [innospk.com]

e 4. nbinno.com [nbinno.com]

e 5. nbinno.com [nbinno.com]

e 6. 3-BROMO-5-NITROPYRIDINE | 15862-30-3 [chemicalbook.com]

e 7.15862-30-3 3-Bromo-5-nitropyridine AKSci W3442 [aksci.com]

e 8. 3-Bromo-5-nitropyridine | C5SH3BrN202 | CID 2762898 - PubChem

[pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/product/b095591?utm_src=pdf-body
https://www.benchchem.com/product/b095591?utm_src=pdf-custom-synthesis
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-11-12139
https://www.benchchem.com/product/b095591
https://www.innospk.com/en/?news/grok-exploring-3-bromo-2-chloro-5-nitropyridine-properties-and-applications
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-reactivity-3-bromo-2-fluoro-5-nitropyridine-synthesis-bv
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-synthetic-potential-of-2-amino-3-bromo-5-nitropyridine-ys
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3347630.htm
https://aksci.com/item_detail.php?cat=W3442
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. scbht.com [scbt.com]

10. 3-BROMO-5-NITROPYRIDINE | CAS 15862-30-3 [matrix-fine-chemicals.com]
11. bocsci.com [bocsci.com]

12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

13. chem.libretexts.org [chem.libretexts.org]

14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description
Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nim.nih.gov]

15. pdf.benchchem.com [pdf.benchchem.com]
16. chem.libretexts.org [chem.libretexts.org]
17. Yoneda Labs [yonedalabs.com]

18. Efficient microwave-assisted Suzuki—Miyaura cross-coupling reaction of 3-bromo
pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-
(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nim.nih.gov]

19. youtube.com [youtube.com]

20. Organic Syntheses Procedure [orgsyn.org]
21. echemi.com [echemi.com]

22. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Introduction: The Strategic Importance of 3-Bromo-5-
nitropyridine in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095591#3-bromo-5-nitropyridine-cas-number-15862-
30-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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